molecular formula C9H6O3 B13201227 5-(Furan-3-yl)furan-2-carbaldehyde

5-(Furan-3-yl)furan-2-carbaldehyde

Cat. No.: B13201227
M. Wt: 162.14 g/mol
InChI Key: VHMCPDDOAFXVSQ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)furan-2-carbaldehyde is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound, specifically, features two furan rings connected via a carbaldehyde group, making it a unique and interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of 5-formylfuran-2-ylboronic acid as a starting material. The reaction typically involves the following steps :

    Mixing Solvents: At ambient temperature, a mixture of dimethyl sulfoxide (DMSO) and water is prepared.

    Addition of Reagents: Under nitrogen protection, 5-formylfuran-2-ylboronic acid is dissolved in the solvent mixture. Palladium acetate and tri-tert-butylphosphonium tetrafluoroborate are added.

    Reaction Conditions: The mixture is stirred at ambient temperature, followed by the addition of potassium acetate. The reaction mixture is then heated to 80°C.

    Isolation: After the reaction is complete, the mixture is filtered while hot, and the filtrate is cooled to precipitate the product. The solid is then filtered, washed, and dried to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 5-(Furan-3-yl)furan-2-carboxylic acid.

    Reduction: 5-(Furan-3-yl)furan-2-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit bacterial growth by interfering with essential enzymes and cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-3-yl)furan-2-carbaldehyde is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-(furan-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H

InChI Key

VHMCPDDOAFXVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC=C(O2)C=O

Origin of Product

United States

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